1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
Overview
Description
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FGIN-1-27 and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood. However, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to have an inhibitory effect on voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. These effects contribute to the anticonvulsant and neuroprotective effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments is its potent pharmacological effects. It has been shown to have a high degree of efficacy in animal models of epilepsy, depression, and anxiety. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more water-soluble derivatives of this compound that can be more easily administered in experimental paradigms. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
Scientific Research Applications
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its pharmacological properties. It has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonyl-5-(pyrrolidin-1-ylmethyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-14(2)25(23,24)18-20-11-16(13-21-9-5-6-10-21)22(18)12-15-7-3-4-8-17(15)19/h3-4,7-8,11,14H,5-6,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHMHDQOIILBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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